![molecular formula C24H28N6O B2988244 N~4~-(4-ethoxyphenyl)-N~6~-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 955338-28-0](/img/structure/B2988244.png)

N~4~-(4-ethoxyphenyl)-N~6~-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

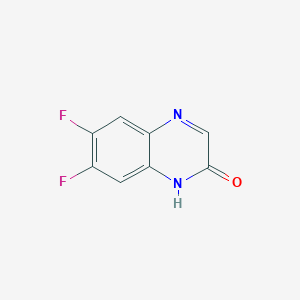

“N~4~-(4-ethoxyphenyl)-N~6~-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine” is a complex organic compound. It features the privileged pyrazolo[3,4-d]pyrimidine scaffold .

Synthesis Analysis

The synthesis of such compounds often involves the use of the Dimroth rearrangement, a process that involves the isomerization of heterocycles and the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . The Dimroth rearrangement is catalyzed by acids, bases, and is accelerated by heat or light .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its structure. The Dimroth rearrangement, which is often used in the synthesis of such compounds, involves the formation of an adduct by an attack of the heterocyclic ring by a nucleophile, electrocyclic ring opening in the adduct followed by rotation around the single bond, and closure of the ring with the participation of other structural units .Scientific Research Applications

Antimicrobial Applications

Pyrazolo[3,4-d]pyrimidine derivatives have been explored for their antimicrobial properties. For example, compounds with similar structures have been incorporated into polyurethane varnish formulas and printing ink pastes, demonstrating effective antimicrobial effects against a variety of microbial strains. These formulations not only provide antimicrobial protection but also enhance the physical and mechanical properties of the coatings, suggesting their potential application in surface coatings for both protective and functional purposes (El‐Wahab et al., 2015).

Antiviral Activity

Certain pyrazolo[3,4-d]pyrimidine analogs, specifically those modified with phosphonomethoxyethoxy groups, have shown notable antiviral activity, particularly against retroviruses. These compounds have demonstrated marked inhibition of retrovirus replication in cell culture, offering a promising avenue for the development of novel antiretroviral drugs (Hocková et al., 2003).

Cancer Research

In cancer research, the cytotoxic activities of pyrazolo[3,4-d]pyrimidine derivatives have been investigated, revealing their potential as therapeutic agents. Studies have shown that these compounds exhibit in vitro cytotoxic activity against specific cancer cell lines, such as Ehrlich Ascites Carcinoma (EAC) cells, highlighting their relevance in the development of cancer treatments (Hassan et al., 2014).

Materials Science

The synthesis and characterization of pyrazolo[3,4-d]pyrimidine derivatives have also found applications in materials science, particularly in the development of novel polymeric materials. These compounds have been utilized in the synthesis of aromatic polyimides, demonstrating significant solubility in organic solvents and thermal stability, making them suitable for high-performance polymer applications (Butt et al., 2005).

Synthetic Methodologies

Moreover, pyrazolo[3,4-d]pyrimidine derivatives serve as key intermediates in organic synthesis, facilitating the development of efficient synthetic methodologies. For instance, the ultrasonic sonochemical method has been applied for the rapid synthesis of these compounds, showcasing the advantages of simple procedures, mild conditions, and short reaction times, which are critical for advancing synthetic chemistry (Buriol et al., 2013).

Future Directions

Mechanism of Action

Target of Action

The primary target of N4-(4-ethoxyphenyl)-N~6~-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .

Mode of Action

This compound inhibits CDK2, thereby disrupting the normal cell cycle progression . By inhibiting CDK2, the compound prevents the transition from the G1 phase to the S phase of the cell cycle, leading to cell cycle arrest .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle regulation pathway . This disruption can lead to the induction of apoptosis, or programmed cell death, in tumor cells .

Result of Action

The result of the compound’s action is significant inhibition of cell growth in various cell lines . Specifically, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .

properties

IUPAC Name |

4-N-(4-ethoxyphenyl)-6-N-(3-methylbutyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N6O/c1-4-31-20-12-10-18(11-13-20)27-22-21-16-26-30(19-8-6-5-7-9-19)23(21)29-24(28-22)25-15-14-17(2)3/h5-13,16-17H,4,14-15H2,1-3H3,(H2,25,27,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDGKUJRVSJCQID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCCC(C)C)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N~4~-(4-ethoxyphenyl)-N~6~-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2988167.png)

![4-fluoro-N-(4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)benzenecarboxamide](/img/structure/B2988168.png)

![5-cyclopropyl-N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)isoxazole-3-carboxamide](/img/structure/B2988170.png)

![Methyl (1S,5S)-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B2988177.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2988179.png)

![[4-(4-chlorophenoxy)-3-nitrophenyl]methyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2988184.png)